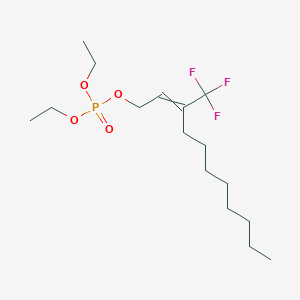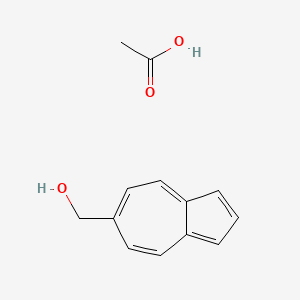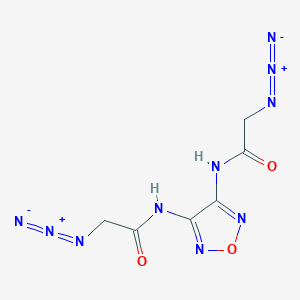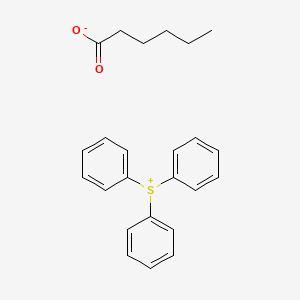![molecular formula C44H32N4 B14221283 N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 787640-67-9](/img/structure/B14221283.png)
N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline is a compound known for its unique photophysical properties, particularly in the field of organic electronics. This compound is often utilized in the development of thermally activated delayed fluorescence (TADF) materials, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(diphenylamino)phenyl]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-(diphenylamino)benzaldehyde with 1,2-diaminobenzene under acidic conditions to form the quinoxaline core. This is followed by further functionalization to introduce the diphenylamino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents to the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, each with unique photophysical properties suitable for specific applications in optoelectronics .
Wissenschaftliche Forschungsanwendungen
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules with specific electronic properties.
Biology: Investigated for its potential use in bioimaging due to its fluorescence properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2,3-Bis[4-(diphenylamino)phenyl]quinoxaline involves its ability to undergo thermally activated delayed fluorescence. This process involves the absorption of light, followed by intersystem crossing to a triplet state and then reverse intersystem crossing back to a singlet state, resulting in delayed fluorescence. This mechanism is crucial for its application in OLEDs, where it enhances the efficiency of light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis[4-(octyloxy)phenyl]quinoxaline: Similar in structure but with different substituents, affecting its electronic properties.
2,3-Diphenylquinoxaline: Lacks the diphenylamino groups, resulting in different photophysical properties.
Dibenzo[f,h]furo[2,3-b]quinoxaline: A derivative with a different core structure, leading to variations in fluorescence properties.
Uniqueness
2,3-Bis[4-(diphenylamino)phenyl]quinoxaline is unique due to its combination of diphenylamino groups and quinoxaline core, which provides a balance of electron-donating and electron-accepting properties. This balance is essential for its high efficiency in TADF applications, making it a valuable compound in the field of organic electronics .
Eigenschaften
CAS-Nummer |
787640-67-9 |
|---|---|
Molekularformel |
C44H32N4 |
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]quinoxalin-2-yl]aniline |
InChI |
InChI=1S/C44H32N4/c1-5-15-35(16-6-1)47(36-17-7-2-8-18-36)39-29-25-33(26-30-39)43-44(46-42-24-14-13-23-41(42)45-43)34-27-31-40(32-28-34)48(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H |
InChI-Schlüssel |
SFSWXKUCNTZAPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)



![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)

![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)


![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)



